molecular formula C17H15N5O3S B7753491 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide

4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide

Cat. No.: B7753491
M. Wt: 369.4 g/mol
InChI Key: LQFKPORKGYJAGR-UHFFFAOYSA-N
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Description

4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring . The pyrrole ring can be introduced through a cyclization reaction involving appropriate precursors such as α,β-unsaturated carbonyl compounds . The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while nucleophilic substitution can introduce various functional groups onto the benzenesulfonamide moiety .

Scientific Research Applications

4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The sulfonamide group can enhance the compound’s binding affinity to its targets, leading to increased potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide is unique due to its combination of the benzimidazole, pyrrole, and benzenesulfonamide moieties.

Properties

IUPAC Name

4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c18-16-15(17-20-12-3-1-2-4-13(12)21-17)14(23)9-22(16)10-5-7-11(8-6-10)26(19,24)25/h1-8H,9,18H2,(H,20,21)(H2,19,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFKPORKGYJAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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